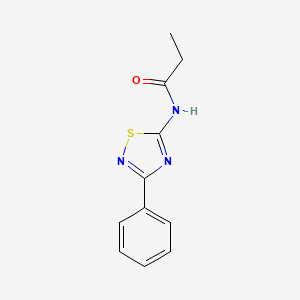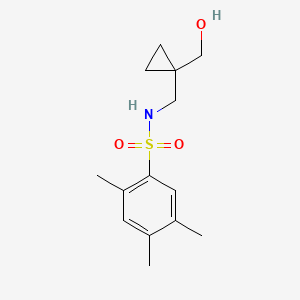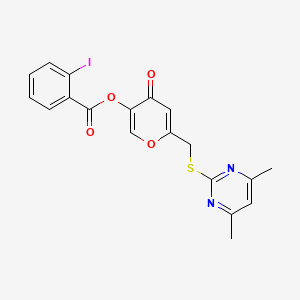
2-Bromo-5-(trifluoromethyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(trifluoromethyl)benzenecarboximidamide, also known as BTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTB is a white crystalline solid that is soluble in water and organic solvents. In
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide is not fully understood, but it is believed to involve the binding of the compound to metal ions, which leads to changes in their fluorescence properties. This makes 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide a useful tool for studying metal ion homeostasis in biological systems.
Biochemical and Physiological Effects:
2-Bromo-5-(trifluoromethyl)benzenecarboximidamide has been shown to have a low toxicity profile in animal studies, making it a promising candidate for further research. It has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide in lab experiments is its high sensitivity and selectivity for metal ions, which makes it a useful tool for studying metal ion homeostasis in biological systems. However, the limitations of using 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide include its low solubility in water and its tendency to form aggregates, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for research on 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide, including its use as a diagnostic tool for metal ion-related diseases, its potential as a therapeutic agent for oxidative stress-related diseases, and its use in developing new catalysts for organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide and its interactions with metal ions in biological systems.
Méthodes De Synthèse
The synthesis of 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide involves the reaction of 2-bromo-5-nitrobenzoic acid with trifluoroacetamide in the presence of a reducing agent such as iron powder. The reaction mixture is then refluxed in ethanol to obtain 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide as a white crystalline solid.
Applications De Recherche Scientifique
2-Bromo-5-(trifluoromethyl)benzenecarboximidamide has various scientific research applications, including its use as a fluorescent probe for detecting metal ions, such as zinc and copper, in biological systems. It has also been used as a catalyst in organic reactions, such as the synthesis of pyrroles and benzimidazoles. Additionally, 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide has been studied for its potential use in developing new drugs for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H3,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCPJVMIESOEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide](/img/structure/B2989769.png)



![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989775.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2989778.png)

![4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2989781.png)
![[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2989782.png)
![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/no-structure.png)

![8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride](/img/structure/B2989790.png)
![methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2989792.png)